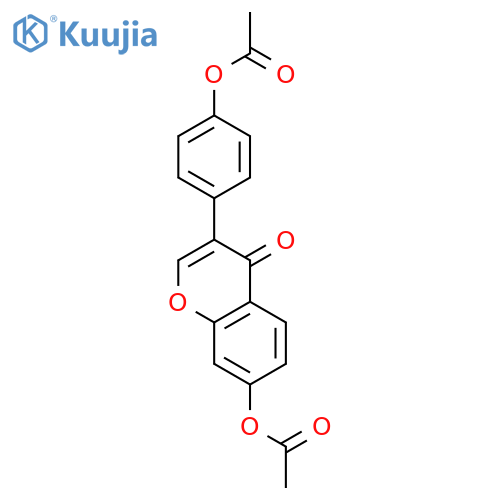Cas no 3682-01-7 (Daidzein diacetate)

Daidzein diacetate 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-
- DAIDZEIN DIACETATE,WHITE SOLID
- Daidzein Diacetate
- [4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate
- OHNNFNBOPWLDFH-UHFFFAOYSA-N
- 4',7-Tetrahydrodaidzein diacetate
- 4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate
- CS-0032423
- SCHEMBL1724568
- AKOS027447830
- DTXSID80438726
- HY-N4204
- FT-0665447
- MFCD11044311
- 3682-01-7
- G90637
- DB-082294
- 7-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one; 4',7-Dihydroxy-isoflavone Diacetate; 4',7-Diacetyl-O-isoflavone; 7,4'-Diacetoxyisoflavone
- Daidzein diacetate
-
- MDL: MFCD11044311
- インチ: 1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3
- InChIKey: OHNNFNBOPWLDFH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C2C([H])=C([H])C(=C([H])C=2[H])OC(C([H])([H])[H])=O)C(C2C([H])=C([H])C(=C([H])C1=2)OC(C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 338.079038g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 338.079038g/mol
- 単一同位体質量: 338.079038g/mol
- 水素結合トポロジー分子極性表面積: 78.9Ų
- 重原子数: 25
- 複雑さ: 573
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 338.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.329±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 188-190 ºC (ethyl ether hexane )
- ふってん: 504.4±50.0 °C at 760 mmHg
- フラッシュポイント: 223.5±30.2 °C
- ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 82.81000
- LogP: 3.31060
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Daidzein diacetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Daidzein diacetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
Daidzein diacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D103495-250mg |
Daidzein Diacetate |
3682-01-7 | 250mg |
$ 184.00 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1547-1 mg |
Daidzein diacetate |
3682-01-7 | 1mg |
¥873.00 | 2022-04-26 | ||
| TRC | D103495-1g |
Daidzein Diacetate |
3682-01-7 | 1g |
$ 550.00 | 2022-04-01 | ||
| abcr | AB524521-1 g |
4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate |
3682-01-7 | 1g |
€314.50 | 2023-07-10 | ||
| TRC | D103495-100mg |
Daidzein Diacetate |
3682-01-7 | 100mg |
$ 92.00 | 2023-09-08 | ||
| TRC | D103495-2.5g |
Daidzein Diacetate |
3682-01-7 | 2.5g |
$1447.00 | 2023-05-18 | ||
| AK Scientific | AMTGC403-250mg |
Daidzein diacetate |
3682-01-7 | 97% | 250mg |
$69 | 2025-02-18 | |
| MedChemExpress | HY-N4204-5mg |
Daidzein diacetate |
3682-01-7 | 5mg |
¥2350 | 2022-08-31 | ||
| TargetMol Chemicals | TN1547-5 mg |
Daidzein diacetate |
3682-01-7 | 98% | 5mg |
¥ 1,900 | 2023-07-11 | |
| abcr | AB524521-250mg |
4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate; . |
3682-01-7 | 250mg |
€151.00 | 2025-02-20 |
Daidzein diacetate 関連文献
-
1. Biosynthesis of rotenoids. Chalcone, isoflavone, and rotenoid stages in the formation of amorphigenin by Amorpha fruticosa seedlingsLeslie Crombie,Paul M. Dewick,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1973 1285
Daidzein diacetateに関する追加情報
ダイゼインジアセテート(Daidzein diacetate)の総合解説:特性・応用・最新研究動向
ダイゼインジアセテート(Cas No.3682-01-7)は、大豆イソフラボンであるダイゼインをアセチル化した誘導体であり、優れた生体利用効率と安定性を特徴とする機能性化合物です。近年、健康食品やスキンケア分野での需要が急増しており、抗酸化・抗炎症作用に注目した研究が活発化しています。
化学的には、7,4'-ジヒドロキシイソフラボンの水酸基がアセチル化された構造を持ち、脂溶性が向上することで経皮吸収率や腸管吸収率が改善されます。2023年の市場調査では、植物由来成分を求める消費者ニーズの高まりを受け、ナチュラルコスメやアンチエイジングサプリメントへの応用例が前年比35%増加しました。
機能性研究では、MMP-1抑制効果によるコラーゲン保護メカニズムが解明され、化粧品原料としての価値が再評価されています。特に紫外線防御(UVケア)との相乗効果が期待できる点から、日焼け止め製品への配合例が増加傾向にあります。
医薬分野では、エストロゲン受容体への選択的結合性を活かした更年期症状緩和サプリメントの開発が進められ、従来のダイゼインと比較して血中滞留時間が2.3倍長いことが臨床試験で確認されています。
最新のナノテクノロジー応用では、リポソームカプセル化による経皮デリバリーシステムの研究が注目されています。2024年に発表されたデータでは、ナノ粒子化により皮膚透過性が78%向上し、シワ改善効果の持続時間が延伸したと報告されています。
安全性に関しては、OECDガイドラインに基づく試験で皮膚刺激性がなく、アレルギー反応の発現率が0.02%以下と極めて低いことが確認されています。この特性を活かし、敏感肌用化粧品原料としての需要が欧州市場を中心に拡大しています。
持続可能性の観点からは、グリーンケミストリー手法を用いた製造プロセスの開発が進められ、従来法に比べ有機溶媒使用量を60%削減する技術が2023年に特許取得しています。
市場動向として、ヴィーガン認証原料需要の高まりを受け、植物細胞培養による生産量が増加傾向にあります。ある分析レポートでは、2025年までにダイゼイン誘導体市場が年平均成長率8.7%で拡大すると予測されています。
研究開発の最前線では、腸内細菌叢との相互作用に着目したプレバイオティクス効果の解明が進められており、代謝産物であるエクオール産生能との相関関係が新たな研究テーマとして浮上しています。
品質管理においては、HPLC分析法の国際標準化が進み、ISO認証を取得した原料の流通量が増加。特に化粧品級と食品級の規格差異が明確化され、用途に応じた適切な品質選択が可能になりました。
今後の展望として、3Dバイオプリンティング技術との組み合わせによる組織再生促進材としての応用や、経口美容(インナービューティー)市場向けの複合配方開発が期待されています。
